N-(3-nitrophenyl)-3-phenylpropanamide is an organic compound characterized by its amide functional group attached to a phenyl and a nitrophenyl moiety. The chemical structure can be represented as follows:
This compound is notable for its potential applications in medicinal chemistry and material science, particularly due to the presence of the nitro group, which can influence its reactivity and biological activity.
Research indicates that compounds similar to N-(3-nitrophenyl)-3-phenylpropanamide exhibit various biological activities, including:
The specific biological activity of N-(3-nitrophenyl)-3-phenylpropanamide itself remains to be extensively studied, but its structural features suggest a promising profile.
The synthesis of N-(3-nitrophenyl)-3-phenylpropanamide typically involves the following steps:
General methods for amidation include using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or employing microwave-assisted synthesis techniques for improved yields .
N-(3-nitrophenyl)-3-phenylpropanamide has potential applications in:
Its unique structure may also allow for modifications that enhance its efficacy or reduce toxicity.
Interaction studies involving N-(3-nitrophenyl)-3-phenylpropanamide could focus on:
Such studies are crucial for elucidating the pharmacokinetic properties and therapeutic potential of the compound.
Several compounds share structural similarities with N-(3-nitrophenyl)-3-phenylpropanamide. These include:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-nitrophenyl)-3-phenylpropanamide | Nitro group enhances reactivity | Potential anticancer properties |
| N-(2-chlorophenyl)-3-phenylpropanamide | Chlorine substituent affects solubility | Moderate antibacterial activity |
| N-(4-nitrophenyl)-3-phenylpropanamide | Similar structure, different nitro position | Enhanced cytotoxicity |
| N-benzoyl-3-phenylpropanamide | Benzoyl group may influence binding | Antimicrobial properties |
The presence of the nitro group at the meta position in N-(3-nitrophenyl)-3-phenylpropanamide distinguishes it from other similar compounds, potentially affecting its electronic properties and biological interactions uniquely compared to para or ortho substituted analogs.
N-(3-Nitrophenyl)-3-phenylpropanamide serves as a bifunctional substrate in MCRs due to its nitroarene and amide groups. The nitro group activates the aromatic ring for electrophilic substitutions, while the amide participates in hydrogen bonding or nucleophilic interactions. For instance, in Ugi-type reactions, the amide’s carbonyl oxygen can stabilize iminium intermediates, enhancing cyclization efficiency . Similarly, the nitro group’s electron-deficient nature directs regioselective coupling in Pd-catalyzed cross-coupling reactions, as observed in analogous systems .
Table 1: Hypothetical MCR Applications of N-(3-Nitrophenyl)-3-Phenylpropanamide
*Yields extrapolated from analogous reactions in cited sources.
The nitro group’s meta-substitution pattern further minimizes steric hindrance, allowing seamless integration into MCR-generated scaffolds. For example, in a modeled Ugi reaction, the amide’s propanamide chain could act as a carboxylic acid surrogate, condensing with amines and aldehydes to form tetrazole hybrids .
Reactions involving this compound benefit from polar aprotic solvents (e.g., DMF, acetonitrile) and Lewis acid catalysts. The nitro group’s electron-withdrawing effect enhances substrate activation in BF₃-catalyzed sigmatropic rearrangements, a phenomenon documented in hypervalent iodine-mediated reactions . Additionally, the amide’s NH group can coordinate to metal catalysts, such as Cu(I) or Pd(II), accelerating C–N bond formation in azide-alkyne cycloadditions .
The synthesis of N-(3-nitrophenyl)-3-phenylpropanamide and related propanamide derivatives has witnessed substantial methodological innovations in recent years [1] [2] [3]. These advancements encompass sophisticated catalytic systems, continuous flow chemistry approaches, and solid-phase synthesis techniques that collectively enhance synthetic efficiency, selectivity, and scalability [4] [5] [6]. The development of these methodologies addresses critical challenges in pharmaceutical and materials chemistry, where precise structural control and efficient production are paramount [7] [8] [9].
Modern catalytic approaches for regioselective nitrophenyl incorporation have evolved significantly beyond traditional methods [10] [11] [12]. Metal-organic frameworks have emerged as particularly effective platforms for achieving high regioselectivity in nitrophenyl functionalization reactions [13] [14] [15]. These heterogeneous catalysts demonstrate exceptional performance in the reduction of 4-nitrophenol, achieving apparent rate constants of 2.8 × 10⁻² s⁻¹ with activity factors reaching 282 s⁻¹ g⁻¹ [10]. The quasi-metal-organic framework TMU-10, when subjected to thermal treatment at 300°C, exhibits remarkable catalytic enhancement due to the formation of coordinatively unsaturated cobalt nodes and hierarchical porosity [10].
Transition metal catalysis plays a crucial role in regioselective synthesis, with palladium, rhodium, and platinum systems showing distinct advantages [12] [16] [17]. Palladium-catalyzed decarboxylative coupling reactions of potassium nitrophenyl acetates with aryl halides provide efficient routes to diverse nitrophenyl-containing compounds [18]. These reactions proceed under mild conditions and demonstrate excellent functional group tolerance, making them suitable for complex molecular architectures [16] [18].
| Catalyst System | Regioselectivity | Conversion Rate | Activity Factor |
|---|---|---|---|
| Cobalt-based Metal-Organic Framework | >95% | 2.8 × 10⁻² s⁻¹ | 282 s⁻¹ g⁻¹ |
| Palladium Nitroaryl Complexes | 90-95% | Variable | Not specified |
| Rhodium Allyl Complexes | >98% | Rate-determining step dependent | Not specified |
Zeolite catalysts offer additional advantages for nitrophenyl incorporation, particularly in achieving para-selectivity [19]. The silicon-to-aluminum ratio in zeolite frameworks significantly influences both activity and selectivity, with zeolite Hβ (Si/Al = 12.5) demonstrating optimal performance for para-nitrophenol formation [19]. These heterogeneous catalysts can be recovered and reused multiple times while maintaining consistent yields and selectivities, addressing environmental and economic concerns associated with traditional Lewis acid catalysts [19].
The mechanism of regioselective catalysis involves careful control of steric and electronic factors [17] [20]. Rhodium-catalyzed reactions demonstrate remarkable selectivity through the formation of η³ and η¹ allyl complexes, which serve as key intermediates throughout the catalytic cycle [17]. The overall selectivity is controlled by a combination of inherent selectivities of several elementary steps, with both mechanism and selectivity-determining steps changing based on catalyst precursor selection [17].
Flow chemistry has revolutionized the synthesis of propanamide derivatives by enabling precise control over reaction parameters and facilitating scalable production [4] [21] [22]. The high surface-area-to-volume ratio of microchannels provides exceptional heat transfer efficiency, preventing hot spots and enabling safe operation under superheated conditions [4] [23] [5]. This enhanced heat transfer capability allows for isothermal reaction conditions and access to elevated temperatures and pressures that would be unsafe in batch processes [4] [24].
Microwave-assisted flow synthesis represents a particularly powerful approach for propanamide derivatives [8] [6] [9]. The combination of microwave heating with continuous flow processing reduces reaction times from hours to minutes while improving yields and product purity [8] [25] [26]. Ceric ammonium nitrate catalyzed reactions under microwave conditions achieve excellent yields in solvent-free environments, with reaction times reduced to 25 minutes compared to conventional heating methods requiring several hours [8] [6].
| Flow Chemistry Parameter | Conventional Batch | Microwave-Assisted Flow | Performance Enhancement |
|---|---|---|---|
| Reaction Time | 2-10 hours | 10-30 minutes | 85-95% reduction |
| Temperature Control | ±5°C | ±1°C | 80% improvement |
| Yield | 70-85% | 85-95% | 10-15% increase |
| Energy Efficiency | Baseline | 60% improvement | Significant reduction |
The scalability of flow chemistry systems is achieved through modular approaches and numbering-up strategies [27] [28] [29]. Microwave-assisted flow processing can be scaled through implementation of multiple cavities in series, achieving production rates of 170 kg product per kg catalyst per hour for esterification reactions [27] [28]. This modular scale-up concept addresses the fundamental limitation of microwave penetration depth while maintaining the kinetic advantages of microwave heating [27] [29].
Electrochemical flow synthesis offers an alternative approach for propanamide production [21]. Cathode-anode synergy electrosynthesis transforms nitrate and n-propanol into propanamide under ambient conditions, achieving remarkable yields of 986.13 μmol/(cm² h) at current densities up to 650 mA/cm² [21]. This method provides an environmentally friendly alternative to traditional coupling approaches and demonstrates excellent scalability in flow cell configurations [21].
Direct amide formation in continuous flow systems mediated by carbon disulfide represents another significant advancement [22] [30]. This approach eliminates the need for hazardous carboxylic acid derivatives or expensive coupling agents, operating in acetonitrile as a less problematic solvent [22]. The heterogeneous Lewis acid catalyst (alumina) can be utilized multiple times, and the technology demonstrates excellent reusability with easy scale-up capabilities [22] [30].
Solid-phase synthesis techniques have emerged as powerful tools for structural diversification of propanamide derivatives [31] [32] [33]. The Merrifield solid-phase method revolutionized peptide synthesis by attaching building blocks to polymeric solid supports, enabling efficient separation and purification through filtration and washing procedures [32]. This approach minimizes material losses and allows for automation of repetitive coupling, washing, and deprotection steps [32].
Enhanced amide bond formation on solid supports has been achieved through improved mixing methodologies [34]. High-speed stirring significantly enhances coupling conversion relative to conventional shaker-based methods, allowing many coupling reactions to reach completion using low molar equivalent ratios [34]. This approach compensates for decomposition of activated species and demonstrates superior efficiency compared to traditional methods using higher reagent equivalents [34].
| Solid-Phase Parameter | Conventional Shaking | High-Speed Stirring | Improvement Factor |
|---|---|---|---|
| Coupling Efficiency | 70-85% | 90-98% | 1.2-1.4x |
| Reagent Requirements | 5-10 equivalents | 2-3 equivalents | 2-3x reduction |
| Reaction Time | 2-4 hours | 30-60 minutes | 4-8x faster |
| Bead Integrity | Maintained | Maintained | No degradation |
The synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine demonstrates the versatility of solid-phase approaches [33]. Initial exhaustive reduction of resin-bound tetra-amides using borane-tetrahydrofuran, followed by cyclization with carbonyldiimidazole, thiocarbonyldiimidazole, or oxalyldiimidazole, generates diverse bis-cyclic structures in excellent yields and high purity [33]. This methodology enables the preparation of compound libraries with systematic structural variations [33].
Structural diversification strategies encompass both chemical and biological modifications [35] [36]. Chemical modifications include functional group transformations, cross-linking, and surface energy alterations through plasma treatment or glow discharge [35]. These modifications create new functional groups on polymer surfaces and enable grafting of macromolecules to reduce protein adsorption and control cell adhesion [35] [36].
Microwave-assisted solid-phase synthesis provides additional advantages for propanamide derivatives [1] [2] [9]. The synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides demonstrates the effectiveness of microwave irradiation in solid-phase environments [1] [9]. Two complementary pathways enable preparation of diverse libraries, with the choice of pathway depending on amine nucleophilicity [1] [2]. The first pathway utilizes N-guanidinosuccinimide reaction with amines under microwave irradiation, while the second pathway involves N-arylsuccinimides with aminoguanidine hydrochloride [1] [2].
Quantum mechanical modeling provides fundamental insights into the electronic structure and properties of N-(3-nitrophenyl)-3-phenylpropanamide through sophisticated computational approaches. The molecular system exhibits a complex electronic configuration that requires careful theoretical investigation to understand its reactivity and behavior patterns.
The electronic configuration of N-(3-nitrophenyl)-3-phenylpropanamide is characterized by distinct frontier molecular orbital patterns that govern its chemical reactivity. Density functional theory calculations reveal that the compound possesses specific highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that directly influence its electronic properties [1] [2]. The presence of the nitro group at the meta position on the phenyl ring significantly affects the electron distribution throughout the molecular framework [3].
Computational studies of related phenylpropanamide derivatives demonstrate that the aromatic system exhibits characteristic π-electron delocalization patterns [4] [5]. The nitro substituent acts as a strong electron-withdrawing group, which substantially alters the electronic density distribution across the molecular structure [6]. This electronic perturbation creates regions of enhanced electrophilic character, particularly affecting the aromatic ring bearing the nitro functionality.
Quantum mechanical optimization of the molecular geometry reveals important structural features of N-(3-nitrophenyl)-3-phenylpropanamide. The compound adopts preferred conformational arrangements that minimize steric interactions while maintaining optimal electronic stabilization [7]. Hartree-Fock and Becke-Lee-Yang-Parr density functional methods have been employed to determine accurate bond lengths, bond angles, and torsional parameters for similar phenylpropanamide systems [7] [4].
The amide linkage in the molecule exhibits characteristic planar geometry due to resonance stabilization between the nitrogen lone pair and the carbonyl π-system [8] [9]. This structural feature significantly influences the overall molecular conformation and affects intermolecular interaction patterns. The rotational barrier around the amide bond has been determined through computational analysis, providing insights into the conformational flexibility of the system [8].
The electronic properties of N-(3-nitrophenyl)-3-phenylpropanamide are fundamentally determined by the interaction between the electron-withdrawing nitro group and the electron-donating characteristics of the amide functionality [10] [6]. Computational analysis reveals that the molecule exhibits specific ionization potentials and electron affinities that define its redox behavior [6].
The molecular electrostatic potential surface mapping indicates distinct regions of positive and negative charge accumulation, which directly correlate with potential reaction sites [11] [12]. The nitro group creates a region of reduced electron density on the aromatic ring, making it susceptible to nucleophilic attack, while the amide oxygen provides a site for electrophilic interactions [12] [13].
| Electronic Property | Calculated Value Range | Computational Method | Significance |
|---|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | DFT/B3LYP | Electron donation capability |
| LUMO Energy | -2.0 to -3.0 eV | DFT/B3LYP | Electron acceptance capability |
| Energy Gap | 3.0 to 4.0 eV | DFT/B3LYP | Chemical stability |
| Dipole Moment | 3.5 to 5.0 D | DFT/B3LYP | Polarity and solvation |
| Polarizability | 15 to 25 ų | DFT/B3LYP | Response to electric fields |
These quantum mechanical parameters provide quantitative measures of the electronic behavior and chemical reactivity potential of the compound [11] [6] [14].
Molecular dynamics simulations offer detailed insights into the solvation behavior and environmental interactions of N-(3-nitrophenyl)-3-phenylpropanamide in various solvent systems. These computational investigations reveal the complex interplay between the molecular structure and its surrounding environment.
The solvation of N-(3-nitrophenyl)-3-phenylpropanamide involves intricate molecular-level interactions that are effectively captured through molecular dynamics simulations [15] [16]. The compound exhibits distinct solvation patterns depending on the nature of the solvent environment, with polar solvents forming specific hydrogen bonding networks around the amide and nitro functional groups [17] [18].
Neural network potentials have emerged as powerful tools for studying the solvation dynamics of complex organic molecules like N-(3-nitrophenyl)-3-phenylpropanamide [16] [19]. These advanced computational approaches enable the investigation of solvation effects over extended timescales while maintaining quantum mechanical accuracy in the description of intermolecular interactions [16].
The nitrophenyl moiety in N-(3-nitrophenyl)-3-phenylpropanamide exhibits specific solvation preferences that depend on the electronic properties of the surrounding solvent molecules [17]. Studies of nitrophenol derivatives reveal that the nitro group participates in directional hydrogen bonding interactions with protic solvents, while also engaging in dipole-dipole interactions with aprotic media [17].
The phenylpropanamide backbone demonstrates characteristic solvation behavior similar to other aromatic amide systems [20] [18]. The amide carbonyl oxygen serves as a strong hydrogen bond acceptor, while the amide nitrogen can function as a hydrogen bond donor in appropriate solvation environments [18]. These interactions significantly influence the conformational preferences and dynamic behavior of the molecule in solution.
Modern molecular dynamics simulations of solvated organic molecules employ sophisticated force field parameterizations and enhanced sampling techniques [15] [21]. The simulation of N-(3-nitrophenyl)-3-phenylpropanamide requires careful consideration of the electronic polarization effects arising from the nitro substituent and the aromatic system [16] [19].
Quantum mechanical/molecular mechanical hybrid approaches have proven particularly effective for studying solvation effects in complex organic molecules [22] [23] [18]. These methods allow for the accurate treatment of the solute electronic structure while efficiently representing the bulk solvent environment [23] [18].
| Solvent Type | Solvation Energy (kcal/mol) | Coordination Number | Residence Time (ps) |
|---|---|---|---|
| Water | -15 to -20 | 6-8 | 10-50 |
| Methanol | -12 to -17 | 5-7 | 20-80 |
| Acetone | -8 to -12 | 4-6 | 30-120 |
| Hexane | -3 to -6 | 2-4 | 100-300 |
These thermodynamic parameters reflect the varying degrees of solvation stabilization in different chemical environments [24] [25] [26].
The solvation dynamics of N-(3-nitrophenyl)-3-phenylpropanamide are characterized by rapid solvent exchange processes around the polar functional groups, with slower dynamics observed for the hydrophobic aromatic regions [20] [25]. The presence of the nitro group creates a localized region of enhanced solvent organization, leading to modified diffusion properties and altered chemical reactivity patterns [17] [24].
Machine learning approaches have revolutionized the prediction of chemical reactivity for complex organic molecules, including systems like N-(3-nitrophenyl)-3-phenylpropanamide. These computational methodologies provide powerful tools for understanding and predicting molecular behavior patterns based on structural and electronic features.
Graph attention neural networks have demonstrated exceptional performance in predicting chemical reactivity parameters for organic molecules [27] [28]. These sophisticated architectures can process molecular structural information and predict key reactivity descriptors with remarkable accuracy [29] [28]. For compounds containing nitrophenyl and phenylpropanamide moieties, machine learning models achieve prediction accuracies exceeding 85% for major reaction products [30] [31].
The implementation of deep learning methodologies enables the rapid assessment of chemical reactivity without requiring computationally expensive quantum mechanical calculations [32] [33]. Graph-convolutional neural networks have proven particularly effective for processing molecular structures and predicting reaction outcomes with high fidelity [30] [34].
Machine learning models for chemical reactivity prediction rely on carefully constructed molecular descriptors that capture essential electronic and structural features [33] [27]. For N-(3-nitrophenyl)-3-phenylpropanamide, relevant descriptors include electrophilic and nucleophilic reactivity indices, frontier molecular orbital energies, and partial atomic charges [27] [34].
Quantum mechanical descriptors derived from density functional theory calculations serve as powerful input features for machine learning models [34]. These descriptors provide direct connections between electronic structure and chemical reactivity, enabling more accurate predictions of reaction outcomes and selectivity patterns [34].
Contemporary machine learning frameworks enable the automated prediction of reaction pathways and products for complex organic molecules [35] [29] [31]. These systems combine reaction templates with neural network architectures to predict likely transformation patterns for molecules containing specific functional group combinations [31].
The development of chemical reaction networks integrated with machine learning capabilities provides a framework for understanding the complex reactivity landscape of multifunctional molecules like N-(3-nitrophenyl)-3-phenylpropanamide [36] [37]. These approaches enable the prediction of both thermodynamic and kinetic aspects of chemical transformations.
| Model Type | Accuracy (%) | Training Data Size | Prediction Time (ms) |
|---|---|---|---|
| Graph Neural Networks | 85-92 | 100,000+ reactions | 50-100 |
| Random Forest | 78-85 | 50,000+ reactions | 10-30 |
| Support Vector Machines | 72-80 | 25,000+ reactions | 5-15 |
| Linear Models | 65-75 | 10,000+ reactions | 1-5 |
These performance metrics demonstrate the effectiveness of modern machine learning approaches for chemical reactivity prediction [32] [29] [30].
Machine learning models trained on large datasets of chemical reactions provide valuable insights into the reactivity patterns of N-(3-nitrophenyl)-3-phenylpropanamide and related compounds [33] [14]. These models can predict regioselectivity, chemoselectivity, and reaction yields based on molecular structural features and reaction conditions [34].
The validation of machine learning predictions through experimental comparison demonstrates the practical utility of these computational approaches [38] [31]. Cross-validation studies and benchmark testing confirm the reliability of machine learning models for predicting chemical reactivity across diverse molecular systems [33] [28].
Feature importance analysis reveals that the nitro substituent and aromatic system characteristics are among the most significant factors influencing the predicted reactivity of N-(3-nitrophenyl)-3-phenylpropanamide [33] [27]. This finding aligns with traditional chemical understanding of electron-withdrawing group effects on aromatic reactivity patterns [6] [39].